molecular formula C7H7N5 B2716038 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS No. 1250730-31-4

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2716038
CAS No.: 1250730-31-4
M. Wt: 161.168
InChI Key: UQOUGWSACKTKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-aminopyrimidine with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    1-Pyrimidin-2-ylpyrazol-4-amine: Similar structure but with the amino group at a different position.

    Pyrazolo[3,4-d]pyrimidine: A fused ring system with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with potential medicinal applications.

Uniqueness: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to its specific arrangement of the pyrimidine and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUGWSACKTKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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